molecular formula C18H18ClN3S B15358749 3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15358749
M. Wt: 343.9 g/mol
InChI Key: CRKJAVQWOWRITR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound featuring a pyrrolopyridine core with a chlorophenyl sulfanyl group and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , where a suitable boronic acid derivative of the pyrrolopyridine core is coupled with a chlorophenyl sulfanyl piperidinyl halide under palladium-catalyzed conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can optimize reaction conditions and improve yield. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a base.

  • Addition Reactions: Electrophilic addition reactions can be facilitated by strong acids such as sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of substituted pyrrolopyridines.

  • Addition: Formation of adducts with various electrophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Biologically, 3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine exhibits various activities such as antiviral, anti-inflammatory, and anticancer properties . It can interact with multiple biological targets, making it a valuable compound for drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, diabetes, and infectious diseases.

Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents.

  • Indole derivatives: Other indole-based compounds with varying functional groups and biological activities.

  • Chlorophenyl sulfanyl compounds: Compounds containing a chlorophenyl sulfanyl group with diverse chemical and biological properties.

Uniqueness: 3-(4-Chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H18ClN3S

Molecular Weight

343.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H18ClN3S/c19-13-3-5-14(6-4-13)23-17-15-2-1-9-21-18(15)22-16(17)12-7-10-20-11-8-12/h1-6,9,12,20H,7-8,10-11H2,(H,21,22)

InChI Key

CRKJAVQWOWRITR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C3=C(N2)N=CC=C3)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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